3-Epiabiraterone Acetate
Description
Properties
Molecular Formula |
C₂₆H₃₃NO₂ |
|---|---|
Molecular Weight |
391.55 |
Origin of Product |
United States |
Molecular and Cellular Mechanistic Studies of 3 Epiabiraterone Acetate Preclinical
Impact on Steroidogenesis Pathways in In Vitro Models
Effects on Adrenocortical Hormone Production in Primary Cell Cultures (e.g., Canine Adrenocortical Cells):The effects of 3-Epiabiraterone Acetate (B1210297) on hormone production in primary adrenocortical cells have not been reported in the scientific literature.
While the study of stereoisomers is crucial in medicinal chemistry, as different spatial arrangements can lead to vastly different biological activities, dedicated research into 3-Epiabiraterone Acetate has not been published or made publicly accessible. Therefore, the detailed, data-driven article requested cannot be generated at this time.
Analysis of Downstream Steroid Metabolites
A critical aspect of characterizing any inhibitor of steroidogenesis is the analysis of its impact on the levels of downstream steroid metabolites. For an agent like an epimer of Abiraterone Acetate, this would involve quantifying the changes in various androgens and their precursors. However, specific data from preclinical studies detailing the in vitro or in vivo effects of this compound on the steroidogenic pathway are not available in published research.
Such an analysis would typically involve the use of sensitive techniques like liquid chromatography-mass spectrometry (LC-MS) to measure a panel of steroids in relevant biological matrices, such as cell lysates or plasma from animal models. The expected data would be presented in a tabular format, comparing the levels of key steroids before and after treatment with this compound.
Table 1: Hypothetical Analysis of Downstream Steroid Metabolites Following this compound Treatment in a Preclinical Model
| Steroid Metabolite | Baseline Level (ng/mL) | Post-Treatment Level (ng/mL) | Fold Change |
| DHEA | Data not available | Data not available | Data not available |
| Androstenedione | Data not available | Data not available | Data not available |
| Testosterone (B1683101) | Data not available | Data not available | Data not available |
| Dihydrotestosterone (DHT) | Data not available | Data not available | Data not available |
This table is for illustrative purposes only. No published data is available for this compound.
Molecular Target Engagement and Protein-Ligand Interaction Analysis
The primary molecular target of Abiraterone Acetate's active metabolite, Abiraterone, is the enzyme CYP17A1. To understand the mechanism of this compound, it would be essential to determine its binding affinity and inhibitory activity against this key enzyme. Techniques such as enzyme inhibition assays and biophysical methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would be employed to quantify the interaction between this compound (or its deacetylated form, 3-Epiabiraterone) and the CYP17A1 protein.
These studies would provide crucial data on the compound's potency and its specific interactions with the amino acid residues within the enzyme's active site. This information is vital for structure-activity relationship (SAR) studies and for understanding any potential differences in inhibitory profile compared to Abiraterone.
Table 2: Illustrative Molecular Target Engagement Data for 3-Epiabiraterone
| Target Protein | Assay Type | Parameter | Value |
| CYP17A1 | Enzyme Inhibition Assay | IC50 | Data not available |
| CYP17A1 | Surface Plasmon Resonance | K D | Data not available |
This table is for illustrative purposes only. No published data is available for this compound.
Preclinical Biological Activity and Efficacy Assessments of 3 Epiabiraterone Acetate
In Vitro Biological Efficacy Studies
Antiproliferative Effects in Hormone-Sensitive Cancer Cell Lines
No published studies were identified that have investigated the antiproliferative effects of 3-Epiabiraterone Acetate (B1210297) in hormone-sensitive cancer cell lines. Consequently, data regarding its potency, such as IC50 values, in cell lines like LNCaP, VCaP, or MCF-7, are not available.
Induction of Apoptosis and Cell Cycle Modulation in Cell Models
There is no available research on the ability of 3-Epiabiraterone Acetate to induce apoptosis or modulate the cell cycle in cancer cell models. Studies examining its effects on apoptotic markers (e.g., caspase activation, PARP cleavage) or cell cycle regulators (e.g., cyclins, CDKs) have not been reported.
Investigation of Synergy with Other Agents in Cell-Based Assays
No in vitro studies have been published that explore the potential synergistic, additive, or antagonistic effects of this compound when used in combination with other therapeutic agents in cell-based assays.
In Vivo Preclinical Efficacy in Animal Models
Assessment of Tumor Growth Inhibition in Xenograft Models
There are no reports of in vivo studies that have assessed the efficacy of this compound in inhibiting tumor growth in xenograft models of cancer. As such, data on its potential to reduce tumor volume or delay tumor progression in animal models are not available.
Evaluation of Endocrine Biomarkers in Animal Tissues and Biofluids
No preclinical studies have been identified that have evaluated the impact of this compound on endocrine biomarkers in animal tissues and biofluids. Therefore, its in vivo effects on hormone levels, such as testosterone (B1683101) and other androgens, remain uninvestigated.
Comparative Efficacy Studies of this compound versus Abiraterone Acetate in Animal Models
Currently, there is a notable lack of publicly available preclinical studies that directly compare the efficacy of this compound to its well-established counterpart, Abiraterone Acetate, in animal models of prostate cancer. Extensive searches of scientific literature and databases did not yield specific head-to-head in vivo comparative data for this compound.
Abiraterone Acetate, the prodrug of abiraterone, is a potent and irreversible inhibitor of the enzyme CYP17A1, which is critical for androgen biosynthesis. nih.gov Preclinical studies in mice demonstrated that Abiraterone Acetate effectively decreased androgenic steroids and led to a reduction in the weight of androgen-dependent organs such as the ventral prostate, testes, and seminal vesicles. nih.gov These foundational animal model studies were instrumental in establishing the mechanism of action and antitumor activity of abiraterone, paving the way for its successful clinical development. icr.ac.ukicr.ac.uk
The therapeutic efficacy of Abiraterone Acetate in treating castration-resistant prostate cancer (CRPC) has been extensively validated in numerous clinical trials. nih.govecancer.org It works by significantly lowering testosterone levels in the body, thereby depriving prostate cancer cells of the hormones that fuel their growth. icr.ac.uk
While information on other CYP17A1 inhibitors, such as Orteronel and Galeterone, exists, and their preclinical and clinical data have been reported, specific comparative data for this compound remains elusive in the reviewed literature. nih.govwikipedia.org The development of novel CYP17A1 inhibitors continues to be an active area of research, with a focus on improving selectivity and overcoming resistance mechanisms. acs.orgmdpi.com
Future preclinical research would be necessary to elucidate the comparative efficacy of this compound against Abiraterone Acetate in relevant animal models. Such studies would need to evaluate key parameters, including tumor growth inhibition, impact on androgen levels, and potential differences in activity that could inform its potential for clinical development.
Metabolism and Biotransformation of 3 Epiabiraterone Acetate in Preclinical Systems
Characterization of Metabolic Pathways and Metabolite Identification
The biotransformation of 3-Epiabiraterone, the active form of 3-Epiabiraterone Acetate (B1210297), involves a series of enzymatic reactions that increase its polarity and facilitate its excretion. These pathways are analogous to those observed for Abiraterone and include hepatic microsomal metabolism and biotransformation by the gut microbiota. nih.govnih.gov
In Vitro Hepatic Microsomal Metabolism (e.g., Hydroxylation, Glucuronidation, N-Oxidation)
In vitro studies utilizing rat liver microsomes have been instrumental in elucidating the hepatic metabolism of Abiraterone, which serves as a model for 3-Epiabiraterone. These studies have revealed that the primary metabolic reactions are oxidations, leading to the formation of several hydroxylated metabolites. nih.gov Four isomeric hydroxylated metabolites, designated as M1, M2, M3, and M4, have been identified. nih.gov These metabolites are formed through the addition of an oxygen atom to the parent molecule. nih.gov One of these metabolites, M4, has been identified as Abiraterone N-Oxide. nih.gov While not explicitly studied for 3-Epiabiraterone, it is highly probable that it undergoes similar hydroxylation and N-oxidation reactions in hepatic microsomes. Glucuronidation, a common phase II metabolic pathway, is also a potential route for the metabolism of 3-Epiabiraterone, although specific metabolites have not been detailed in the available literature.
Identification and Structural Elucidation of Isomeric Metabolites
A key feature of Abiraterone metabolism is the formation of multiple isomeric metabolites. In addition to the four isomeric hydroxylated metabolites (M1-M4) produced by liver microsomes, Abiraterone is also converted to Δ4-abiraterone (D4A). nih.govnih.gov D4A is then further metabolized to at least three 5α-reduced and three 5β-reduced metabolites. nih.gov These transformations involve stereospecific enzymatic reactions that alter the conformation of the steroid nucleus. The structural elucidation of these metabolites has been achieved using techniques such as liquid chromatography-mass spectrometry (LC/MSn-IT-TOF). nih.gov Given the stereochemical similarity, 3-Epiabiraterone is expected to generate a corresponding set of isomeric metabolites through similar metabolic pathways.
Identification of Metabolizing Enzymes
The biotransformation of Abiraterone is catalyzed by a variety of enzymes. The conversion of Abiraterone to the more potent Δ4-abiraterone (D4A) is mediated by 3β-hydroxysteroid dehydrogenase (3βHSD). nih.gov The subsequent 5α-reduction of D4A is catalyzed by 5α-reductase enzymes. nih.gov While the specific cytochrome P450 (CYP) isozymes involved in the hydroxylation of Abiraterone are not fully detailed in the provided search results, CYP enzymes are generally responsible for such oxidative metabolic reactions in the liver. It is reasonable to assume that these same enzyme systems are involved in the metabolism of 3-Epiabiraterone.
Comparative Metabolism Studies with Abiraterone Acetate
Direct comparative metabolism studies between 3-Epiabiraterone Acetate and Abiraterone Acetate are not available in the reviewed literature. However, based on their structural similarity as epimers, their metabolic profiles are expected to be qualitatively similar. Both compounds are prodrugs that are likely hydrolyzed to their respective active forms, 3-Epiabiraterone and Abiraterone. Subsequently, they would undergo metabolism through the same enzymatic pathways, including oxidation by hepatic microsomes and biotransformation by the gut microbiota, to produce a range of analogous metabolites. The primary difference may lie in the kinetics of these reactions, with potential variations in the rates of formation and clearance of the respective metabolites.
Excretion Pathways in Animal Models
Data Tables
Table 1: Identified Metabolites of Abiraterone in Preclinical Systems
| Metabolite ID | Parent Compound | Site of Metabolism | Method of Identification | Proposed Structure |
| M1 | Abiraterone | Liver Microsomes | LC/MSn-IT-TOF | Isomeric Hydroxylated Abiraterone |
| M2 | Abiraterone | Liver Microsomes | LC/MSn-IT-TOF | Isomeric Hydroxylated Abiraterone |
| M3 | Abiraterone | Liver Microsomes | LC/MSn-IT-TOF | Isomeric Hydroxylated Abiraterone |
| M4 | Abiraterone | Liver Microsomes | LC/MSn-IT-TOF, Standard Comparison | Abiraterone N-Oxide |
| M5 | Abiraterone | Gut Microbiota | LC/MSn-IT-TOF | Abiraterone N-Oxide |
| Δ4-abiraterone (D4A) | Abiraterone | Not specified | Not specified | Oxidized derivative of Abiraterone |
| 5α-reduced metabolites | Δ4-abiraterone | Not specified | Not specified | At least 3 isomers |
| 5β-reduced metabolites | Δ4-abiraterone | Not specified | Not specified | At least 3 isomers |
Table 2: Enzymes Involved in the Metabolism of Abiraterone
| Enzyme | Metabolic Reaction | Substrate | Product |
| 3β-hydroxysteroid dehydrogenase (3βHSD) | Oxidation | Abiraterone | Δ4-abiraterone (D4A) |
| 5α-reductase | Reduction | Δ4-abiraterone (D4A) | 5α-reduced metabolites |
| Cytochrome P450 enzymes (presumed) | Hydroxylation, N-oxidation | Abiraterone | Hydroxylated metabolites, Abiraterone N-Oxide |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of 3 Epiabiraterone Acetate and Analogues
Influence of Stereochemistry on Biological Activity and Specificity
The stereochemical configuration of a molecule is a critical determinant of its biological activity. In the case of Abiraterone Acetate (B1210297) and its epimer, 3-Epiabiraterone Acetate, the orientation of the acetate group at the C3 position of the steroidal A-ring plays a pivotal role in the molecule's interaction with its biological target, the cytochrome P450 17A1 (CYP17A1) enzyme.
Abiraterone Acetate possesses a 3β-acetoxy configuration, which, upon hydrolysis in the body to its active form, abiraterone, results in a 3β-hydroxyl group. This 3β-hydroxyl group is crucial for potent inhibition of CYP17A1 as it forms a key hydrogen bond with the asparagine residue Asn202 located in the F-helix of the enzyme's active site. This interaction helps to properly orient the inhibitor within the active site for optimal binding and inhibition.
Conversely, this compound has a 3α-acetoxy configuration. Upon hydrolysis, this would yield 3-epiabiraterone, with a 3α-hydroxyl group. Due to this inverted stereochemistry, the 3α-hydroxyl group is not positioned correctly to form the same critical hydrogen bond with Asn202. This lack of a key interaction is predicted to significantly reduce the binding affinity and, consequently, the inhibitory potency of this compound against CYP17A1 compared to its 3β-epimer.
Table 1: Comparison of Stereochemistry and Predicted Biological Activity
| Compound | C3-Configuration | Key Interaction with CYP17A1 (Asn202) | Predicted Biological Activity |
| Abiraterone | 3β-hydroxyl | Yes (Hydrogen Bond) | High |
| 3-Epiabiraterone | 3α-hydroxyl | No | Low |
Identification of Key Pharmacophoric Elements for CYP17A1 Inhibition
A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For the inhibition of CYP17A1 by abiraterone and its analogs, several key pharmacophoric elements have been identified:
A Heterocyclic Nitrogen-Containing Group: The pyridine ring at the C17 position is a critical pharmacophoric feature. The nitrogen atom of the pyridine ring coordinates with the heme iron atom in the active site of CYP17A1. This coordination is a primary mechanism of inhibition, as it blocks the binding of the natural substrates, pregnenolone (B344588) and progesterone (B1679170).
A Rigid Steroidal Scaffold: The four-ring steroid backbone serves as a rigid scaffold that correctly positions the other pharmacophoric elements within the enzyme's active site. The specific geometry of this scaffold is essential for fitting into the hydrophobic pocket of the active site.
A Hydrogen Bond Donor at the C3 Position: As previously discussed, a hydrogen bond donor, specifically a 3β-hydroxyl group, is a key feature for high-affinity binding. This group interacts with Asn202, anchoring the A-ring of the steroid in a favorable orientation.
In the context of this compound, while it possesses the essential pyridine ring and the steroidal scaffold, it lacks the correctly oriented hydrogen bond donor at the C3 position. This deficiency in a critical pharmacophoric element is the primary reason for its predicted lower inhibitory activity.
Computational Modeling and Molecular Docking Studies of Ligand-Enzyme Interactions
Computational modeling and molecular docking studies have been instrumental in elucidating the binding mode of abiraterone within the active site of CYP17A1 and predicting the impact of structural modifications.
Molecular docking simulations of abiraterone consistently show the pyridine nitrogen coordinating with the heme iron and the 3β-hydroxyl group forming a hydrogen bond with Asn202. The steroidal backbone is accommodated within a hydrophobic pocket, making numerous van der Waals contacts with surrounding amino acid residues.
These computational findings provide a molecular basis for the expected difference in biological activity between the two stereoisomers and underscore the high degree of stereochemical selectivity of the CYP17A1 enzyme.
Design of Improved Analogues Based on SAR/QSAR Insights
The insights gained from SAR and QSAR studies of abiraterone and its analogs, including the understanding of the importance of the C3 stereochemistry, have guided the design of new and potentially improved CYP17A1 inhibitors.
Given the critical nature of the 3β-hydroxyl interaction, the design of analogs based on this compound would likely focus on modifications that could re-establish a favorable interaction in that region of the active site. However, a more common strategy has been to retain the favorable 3β-hydroxyl group and modify other parts of the steroidal scaffold to enhance potency, selectivity, or pharmacokinetic properties.
For example, modifications to the A and B rings have been explored to introduce new interactions with the enzyme or to alter the metabolic profile of the compound. The understanding that the 3-position is sensitive to stereochemical changes has reinforced the importance of maintaining the 3β-configuration in the design of new steroidal inhibitors.
Analytical Methodologies for Research and Preclinical Characterization of 3 Epiabiraterone Acetate
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are the cornerstone for the separation and quantification of 3-Epiabiraterone Acetate (B1210297) from Abiraterone Acetate and other related compounds. Due to their structural similarity, achieving adequate separation between epimers presents a significant analytical challenge.
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a widely used technique for the analysis of Abiraterone Acetate and its impurities, including potential stereoisomers like 3-Epiabiraterone Acetate. researchgate.netnih.gov The development of a stability-indicating RP-HPLC method is essential to ensure that this compound can be accurately quantified in the presence of its parent drug and any degradation products.
Method development typically involves a systematic approach, often employing Quality by Design (QbD) principles, to optimize chromatographic conditions. nih.gov Key parameters that are investigated include:
Stationary Phase: C18 columns are commonly employed for the separation of Abiraterone Acetate and its related substances. researchgate.net The choice of a specific C18 column with optimal particle size and surface chemistry is critical for achieving the necessary resolution between epimers.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. nih.gov The pH of the aqueous phase and the gradient or isocratic composition of the mobile phase are meticulously optimized to maximize the separation factor between this compound and Abiraterone Acetate.
Detection: A photodiode array (PDA) detector is often used, allowing for the monitoring of the elution profile at multiple wavelengths to ensure peak purity and to select the optimal wavelength for quantification, which for Abiraterone Acetate is often around 235 nm.
Validation of the developed HPLC method is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. oup.com The validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantification limit (LOQ).
Table 1: Illustrative HPLC Method Parameters for the Analysis of Abiraterone Acetate and its Impurities
| Parameter | Typical Conditions |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Phosphate Buffer |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 235 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
For the analysis of trace levels of this compound and for its identification in complex biological matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. nih.govnih.gov This technique is invaluable for pharmacokinetic studies and metabolite profiling.
The development of an LC-MS/MS method involves the optimization of both the chromatographic separation and the mass spectrometric detection parameters. The chromatographic conditions are often similar to those used in HPLC-UV methods but may be adapted for compatibility with the mass spectrometer interface. The mass spectrometer is typically operated in the positive electrospray ionization (ESI) mode for Abiraterone Acetate and its analogues. nih.gov
Key aspects of LC-MS/MS analysis include:
Multiple Reaction Monitoring (MRM): This is a highly specific and sensitive detection mode where a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored. For this compound, the precursor-to-product ion transition would be identical to that of Abiraterone Acetate, necessitating chromatographic separation for differentiation. researchgate.net
Fragmentation Analysis: Although this compound and Abiraterone Acetate are expected to have identical mass spectra, detailed fragmentation analysis can help in the structural confirmation of related impurities and metabolites. nih.gov
Table 2: Representative Mass Spectrometric Parameters for Abiraterone Acetate Analysis
| Parameter | Typical Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]⁺ of Abiraterone Acetate |
| Product Ion (m/z) | Specific fragment ion |
| Collision Energy | Optimized for the specific transition |
Spectroscopic Methods for Structural Confirmation and Quantitative Analysis
Spectroscopic techniques are indispensable for the unequivocal structural elucidation and characterization of this compound, particularly when it is synthesized or isolated for the first time as a reference standard. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for determining the precise stereochemistry of the molecule. The chemical shifts and coupling constants of the protons, particularly around the chiral center at position 3, will differ between this compound and Abiraterone Acetate, allowing for their unambiguous identification.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. As mentioned, the fragmentation pattern in MS/MS can provide structural information, although it may not differentiate between epimers. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the ester carbonyl and the pyridine ring, providing supportive structural information.
Method Validation in Biological Matrices (e.g., Cell Culture Media, Animal Tissues, Animal Plasma)
When analytical methods are intended for use in preclinical studies, they must be validated in the relevant biological matrices to ensure the reliability of the data. nih.gov This is particularly critical for LC-MS/MS methods used for pharmacokinetic analysis. The validation process, guided by regulatory bodies such as the U.S. Food and Drug Administration (FDA), includes the assessment of:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of endogenous matrix components and other potential interferences.
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.
Recovery: The efficiency of the sample preparation process in extracting the analyte from the biological matrix.
Matrix Effect: The influence of the matrix components on the ionization of the analyte in the mass spectrometer.
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Table 3: Key Validation Parameters for Bioanalytical Methods
| Validation Parameter | Description |
|---|---|
| Selectivity | No interference at the retention time of the analyte. |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ). |
| Precision | Relative standard deviation (RSD) ≤15% (≤20% at LLOQ). |
| Recovery | Consistent and reproducible extraction efficiency. |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |
| Stability | Analyte stability under defined conditions. |
Development of Green Analytical Chemistry Approaches for Synthesis and Analysis
In line with the growing emphasis on sustainable scientific practices, the development of green analytical chemistry approaches for the analysis of this compound is an important consideration. The principles of green analytical chemistry aim to reduce the environmental impact of analytical methods by minimizing the use of hazardous solvents and reagents, reducing waste generation, and lowering energy consumption.
For the analysis of steroids like this compound, green approaches can include:
Miniaturization of Sample Preparation: Employing techniques like solid-phase microextraction (SPME) or liquid-phase microextraction (LPME) to reduce the volume of organic solvents required for sample extraction from biological matrices.
Use of Greener Solvents: Replacing toxic organic solvents like acetonitrile and methanol in HPLC mobile phases with more environmentally benign alternatives such as ethanol or supercritical fluids (in supercritical fluid chromatography, SFC).
Development of Faster Methods: Utilizing ultra-high-performance liquid chromatography (UHPLC) can significantly reduce analysis time and, consequently, solvent consumption and waste generation.
While specific green analytical methods for this compound are not yet established, the principles and techniques developed for other steroids and pharmaceutical compounds provide a clear framework for future development in this area.
Q & A
Q. How should researchers address batch-to-batch variability in biological activity assays of this compound?
- Methodological Answer : Implement QC/QA protocols (e.g., reference standard calibration, inter-day assay precision tests). Use ANOVA with post-hoc Tukey tests to statistically compare batches and exclude outliers via Grubbs’ test .
Ethical & Compliance Considerations
Q. What ethical frameworks apply to translational studies of this compound in animal models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
